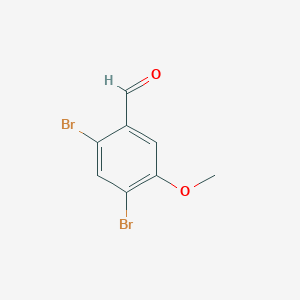

2,4-Dibromo-5-methoxybenzaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,4-dibromo-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFYLBAXTVUPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466649 | |

| Record name | Benzaldehyde, 2,4-dibromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99615-74-4 | |

| Record name | Benzaldehyde, 2,4-dibromo-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance and Research Overview for 2,4 Dibromo 5 Methoxybenzaldehyde

Contextual Importance in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 2,4-Dibromo-5-methoxybenzaldehyde serves as a crucial starting material and intermediate for the synthesis of a variety of complex organic molecules, including natural products and novel heterocyclic systems. The presence of two bromine atoms at specific positions on the aromatic ring allows for selective functionalization through various cross-coupling reactions, which are fundamental to modern organic chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are frequently employed to introduce new carbon-carbon bonds at the sites of the bromine atoms. mdpi.comnih.gov These reactions are lauded for their high efficiency and tolerance of a wide range of functional groups, making them ideal for intricate synthetic pathways. researchgate.net The aldehyde group provides a handle for further transformations, including condensations, oxidations, and reductions, to build up molecular complexity.

A notable application of this compound is in the synthesis of polycyclic aromatic compounds and complex heterocyclic frameworks. For instance, derivatives of this compound have been utilized in the construction of quinazolines, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. nih.gov The strategic placement of the bromo and methoxy (B1213986) groups influences the reactivity and regioselectivity of these synthetic transformations, allowing chemists to achieve desired molecular targets with high precision.

Relevance in Medicinal Chemistry Precursor Development

The structural motifs present in this compound are found in a number of biologically active natural products and synthetic compounds, establishing its importance as a precursor in medicinal chemistry. One of the most significant applications of this compound is in the total synthesis of lamellarin alkaloids, a family of marine-derived natural products with potent cytotoxic and anti-cancer properties. nih.govnih.gov

Lamellarins are characterized by a central pyrrole (B145914) core, which is often assembled using building blocks derived from this compound. nih.govnih.gov For example, in the synthesis of Lamellarin D, a highly cytotoxic member of the family, derivatives of this bromo-methoxy benzaldehyde (B42025) are used to construct the substituted phenyl moieties that are crucial for its biological activity. nih.gov The synthesis of these complex natural products often involves a series of sophisticated reactions, including palladium-catalyzed couplings and intramolecular cyclizations, where the substitution pattern of the starting benzaldehyde dictates the final structure of the lamellarin analogue. mdpi.comnih.gov

Furthermore, research has shown that derivatives of structurally similar bromo-methoxy benzaldehydes can be used to synthesize novel benzohydrazide (B10538) compounds that exhibit a range of biological activities, including analgesic, antifungal, antibacterial, and antiproliferative effects. This highlights the potential of this compound as a versatile scaffold for the development of new therapeutic agents.

Emerging Research Directions and Challenges

Current and future research involving this compound is focused on expanding its synthetic utility and exploring new applications in materials science and medicinal chemistry. One emerging area is the development of more efficient and sustainable synthetic methodologies that utilize this versatile building block. This includes the exploration of new catalytic systems for cross-coupling reactions that can operate under milder conditions and with higher atom economy. researchgate.net

Synthetic Methodologies and Strategic Approaches to 2,4 Dibromo 5 Methoxybenzaldehyde

Classical Bromination Protocols

Classical bromination methods remain a cornerstone in the synthesis of bromo-substituted aromatic compounds. These protocols typically involve the direct reaction of an aromatic precursor with a brominating agent, often in the presence of a catalyst or in a specific reaction medium.

Direct Dibromination of Aromatic Precursors

The introduction of two bromine atoms onto an aromatic ring can be achieved through direct dibromination of a suitable precursor. The choice of starting material and reaction conditions is crucial to control the regioselectivity of the bromination.

A strategic approach to 2,4-dibromo-5-methoxybenzaldehyde involves a two-step process starting from 3-hydroxybenzaldehyde (B18108). This method leverages the directing effects of the hydroxyl and aldehyde groups to achieve the desired bromination pattern, followed by methylation of the hydroxyl group.

The initial step is the dibromination of 3-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This combination of directing effects favors the introduction of bromine atoms at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. A general procedure for the monobromination of 3-hydroxybenzaldehyde involves suspending the starting material in a solvent like dichloromethane (B109758) and then adding bromine dropwise at a controlled temperature. For dibromination, the stoichiometry of bromine would be increased. The reaction typically proceeds overnight, and the resulting 2,4-dibromo-5-hydroxybenzaldehyde (B1308521) can be isolated by filtration.

The subsequent step is the O-methylation of the hydroxyl group. A common and effective method for this transformation is the Williamson ether synthesis. This involves reacting the 2,4-dibromo-5-hydroxybenzaldehyde with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like an alkali metal carbonate. The reaction can be carried out in the absence of a solvent, where the mixture of the hydroxybenzaldehyde and dimethyl sulfate forms a liquid medium. Heating this slurry with agitation typically results in a high yield of the desired methoxybenzaldehyde.

| Step | Reaction | Reagents and Conditions |

| 1 | Dibromination | 3-Hydroxybenzaldehyde, Bromine, Dichloromethane |

| 2 | O-Methylation | 2,4-Dibromo-5-hydroxybenzaldehyde, Dimethyl Sulfate, Alkali Metal Carbonate, Heat |

The use of bromine in a glacial acetic acid medium is a classic and widely employed method for the bromination of aromatic compounds. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the bromine molecule, enhancing its electrophilicity.

In this protocol, the aromatic precursor, such as 3-methoxybenzaldehyde (B106831), would be dissolved in glacial acetic acid. A solution of bromine in acetic acid is then added dropwise to the reaction mixture. The reaction temperature is typically controlled to prevent side reactions. The methoxy (B1213986) group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This would direct the incoming bromine electrophiles to the positions ortho and para to the methoxy group. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be precipitated by pouring the reaction mixture into water and collected by filtration.

| Starting Material | Brominating Agent | Solvent | Key Feature |

| 3-Methoxybenzaldehyde | Bromine | Acetic Acid | Classical and straightforward bromination method. |

Alternative Brominating Reagents and Conditions

To circumvent the use of elemental bromine, which is hazardous and corrosive, alternative brominating reagents and conditions have been developed. These methods often offer milder reaction conditions and improved safety profiles.

A greener and safer alternative to using elemental bromine is the in-situ generation of an electrophilic bromine species from a bromide salt and an oxidant. A common system for this is the combination of sodium bromide (NaBr) and Oxone® (potassium peroxymonosulfate).

In this method, Oxone® oxidizes the bromide ions from sodium bromide to generate an electrophilic bromine equivalent in the reaction mixture. This electrophilic species then reacts with the aromatic substrate. This approach is often used for the bromination of activated aromatic rings. For the synthesis of this compound, 3-methoxybenzaldehyde would be the likely precursor. The reaction is typically carried out in a solvent mixture, such as acetonitrile (B52724) and water, at room temperature. This method avoids the handling of liquid bromine and often leads to high yields of the brominated product with good regioselectivity.

| Bromide Source | Oxidant | Key Advantages |

| Sodium Bromide (NaBr) | Oxone® | In-situ generation of bromine, avoids handling of elemental bromine, milder reaction conditions. |

Regioselective Synthesis and Functionalization Pathways

The regioselectivity of the synthesis of this compound is primarily dictated by the directing effects of the substituents on the aromatic ring. Understanding these effects is crucial for designing a successful synthetic strategy. Furthermore, the presence of two bromine atoms opens up various pathways for further functionalization of the molecule.

The hydroxyl group (in 3-hydroxybenzaldehyde) or the methoxy group (in 3-methoxybenzaldehyde) is a strong activating group and directs electrophilic substitution to the ortho and para positions. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position relative to it. In the case of 3-hydroxybenzaldehyde or 3-methoxybenzaldehyde, the positions 2, 4, and 6 are activated. The positions 2 and 6 are ortho to the activating group, and position 4 is para. All of these positions are also meta to the aldehyde group, which further favors substitution at these sites. The formation of the 2,4-dibromo isomer is a result of the strong directing power of the hydroxyl or methoxy group.

Once synthesized, the two bromine atoms in this compound serve as versatile handles for further molecular elaboration through various functionalization pathways. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms.

Potential functionalization pathways include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form arylalkynes.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino groups.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Regioselective Formylation of Substituted Dibromoanisoles

The Vilsmeier-Haack reaction stands as a prominent method for the formylation of electron-rich aromatic compounds. cambridge.orgdrugfuture.comorganic-chemistry.orgwikipedia.org This reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. cambridge.orgwikipedia.org The subsequent electrophilic aromatic substitution on a suitable arene, followed by hydrolysis, yields the corresponding aryl aldehyde. wikipedia.org

In the context of synthesizing this compound, the logical precursor for a Vilsmeier-Haack formylation would be 1,3-dibromo-2-methoxybenzene (B1584050). The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the bromine atoms are deactivating but also ortho-, para-directing. The directing effects of these substituents play a crucial role in determining the position of the incoming formyl group. The formylation is anticipated to occur at the position para to the strongly activating methoxy group and ortho to one of the bromine atoms, leading to the desired this compound.

However, achieving high regioselectivity in the formylation of substituted bromoanisoles can be challenging. For instance, the formylation of meta-bromoanisole has been reported to exhibit low selectivity. google.com This suggests that a mixture of isomers could potentially be formed, necessitating careful purification to isolate the desired product. The electron-withdrawing nature of the two bromine atoms in 1,3-dibromo-2-methoxybenzene would also deactivate the aromatic ring, potentially requiring forcing reaction conditions for the formylation to proceed.

A general representation of the Vilsmeier-Haack reaction is as follows:

Reaction Scheme:

Reactants and Reagents:

| Reactant/Reagent | Role |

| 1,3-Dibromo-2-methoxybenzene | Aromatic Substrate |

| N,N-Dimethylformamide (DMF) | Formyl source |

| Phosphorus oxychloride (POCl3) | Activating agent |

Detailed experimental studies specifically documenting the Vilsmeier-Haack formylation of 1,3-dibromo-2-methoxybenzene to produce this compound are not extensively reported in the readily available scientific literature. Further research would be required to optimize reaction conditions such as temperature, reaction time, and stoichiometry to achieve a high yield and regioselectivity for this specific transformation.

Precursor Derivatization and Functional Group Interconversions

An alternative and often more controlled approach to synthesizing this compound involves the modification of a pre-existing, suitably substituted benzaldehyde (B42025) derivative. This strategy relies on the principle of functional group interconversion, where one functional group is converted into another.

O-Methylation Reactions with Methyl Iodide in Dimethylformamide

This synthetic route commences with a precursor molecule that already contains the dibromo-benzaldehyde framework but with a hydroxyl group at the desired position for the methoxy group. The target precursor for this approach is 2,4-dibromo-5-hydroxybenzaldehyde. The synthesis of this precursor can be achieved through the bromination of 3-hydroxybenzaldehyde. chemicalbook.comnih.govsigmaaldrich.comsigmaaldrich.comalfachemch.com

The O-methylation of the hydroxyl group in 2,4-dibromo-5-hydroxybenzaldehyde can be effectively carried out using methyl iodide (CH3I) in the presence of a base and a suitable solvent, such as dimethylformamide (DMF). The base, typically a carbonate like potassium carbonate (K2CO3), deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl group of methyl iodide in a Williamson ether synthesis, displacing the iodide ion and forming the desired methoxy group.

Reaction Scheme:

Reaction Parameters:

| Parameter | Condition |

| Methylating Agent | Methyl Iodide (CH3I) |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Typically room temperature to slightly elevated |

The use of DMF as a polar aprotic solvent is advantageous as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism of the Williamson ether synthesis. The reaction generally proceeds with high efficiency and provides a clean conversion to the desired product.

Chemical Reactivity and Mechanistic Studies of 2,4 Dibromo 5 Methoxybenzaldehyde

Transformations of the Aldehyde Moiety

The aldehyde functional group in 2,4-dibromo-5-methoxybenzaldehyde is a key site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Oxidative Derivatizations to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the conversion of an aldehyde to a carboxylic acid is a well-established process. This can be conceptually applied to the target molecule to yield 2,4-dibromo-5-methoxybenzoic acid.

Reductive Transformations to Alcohols

The aldehyde functionality of this compound can undergo reduction to form the corresponding primary alcohol, (2,4-dibromo-5-methoxyphenyl)methanol. This type of reduction is a common transformation in organic chemistry.

Cyanohydrin Formation from the Aldehyde Functionality

The reaction of an aldehyde with a cyanide source, typically in the presence of an acid, leads to the formation of a cyanohydrin. libretexts.org This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aldehyde. libretexts.orgyoutube.com The resulting product contains both a hydroxyl and a nitrile group attached to the same carbon atom. youtube.comyoutube.com

Trialkylcyanosilylation Processes

For successful cyanohydrin formation, the availability of free cyanide ions is crucial. libretexts.org This can be achieved by using a silylated form of cyanide, such as trimethylsilyl (B98337) cyanide (Me3SiCN), under acidic conditions. libretexts.org This method, known as trialkylcyanosilylation, offers a way to introduce the cyano group to the aldehyde.

Lithium Chloride Catalysis in Cyanohydrin Synthesis

While the search results mention the use of lithium hydride to afford anhydrous lithium cyanide from acetone (B3395972) cyanohydrin, specific details on the use of lithium chloride as a catalyst in the cyanohydrin synthesis of this compound are not provided. libretexts.org

Reactivity of Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are significant for further molecular elaborations through various cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules. Although specific examples involving this compound are not detailed in the search results, the general reactivity of aryl bromides in such transformations is well-documented. Common examples of such reactions include Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, which would allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the positions of the bromine atoms.

Nucleophilic Aromatic Substitution Reactions at Bromine-Substituted Sites

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups to proceed efficiently. libretexts.org The reaction generally follows a two-step addition-elimination pathway.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, a bromine atom). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgscranton.edu The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized. libretexts.org

Elimination Step: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

For the SNAr reaction to be favorable, the negative charge of the Meisenheimer complex must be stabilized. This stabilization is most effective when strong electron-withdrawing groups (like nitro groups) are positioned ortho or para to the leaving group, as they can delocalize the negative charge onto themselves. libretexts.org

In the case of this compound, the aromatic ring is substituted with a strongly activating, electron-donating methoxy (B1213986) group and a deactivating aldehyde group. The bromine atoms themselves are weakly deactivating. The absence of powerful electron-withdrawing groups at the ortho/para positions relative to the bromine atoms makes standard SNAr reactions challenging. libretexts.org However, directed SNAr reactions, where a directing group on the substrate facilitates substitution at a specific position, have been developed for other halogenated aromatics and could potentially be applied. rsc.org

Cross-Coupling Reactivity and Carbon-Carbon Bond Formation (e.g., in related dibromoaromatic systems)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated aromatic compounds are common substrates. The reactivity of the two bromine atoms in this compound allows for its use in sequential or selective cross-coupling reactions.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, involves three key steps: uwindsor.cayoutube.com

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X). This step is often rate-determining, and the reactivity of the halide follows the trend I > Br > Cl. uwindsor.cacem.com

Transmetalation: The organic group (R) from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium center, displacing the halide and forming a new palladium(II) complex (Ar-Pd-R). youtube.com

Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new C-C bond in the final product (Ar-R) and regenerating the active palladium(0) catalyst. youtube.com

In dihalogenated systems like this compound, selective coupling at one bromine site over the other is a significant challenge due to the similar reactivity of the two C-Br bonds. nih.gov However, subtle differences in the electronic and steric environment of the two bromine atoms can sometimes be exploited to achieve regioselectivity. For instance, the bromine at the 2-position is ortho to the aldehyde group, making it sterically more hindered than the bromine at the 4-position. This difference can influence the rate of oxidative addition.

Studies on related dibromoaromatic compounds have demonstrated the feasibility of such transformations. For example, 2,3-dibromo-4,5-dimethoxybenzaldehyde (B2405252) has been used as a precursor in copper(I)-catalyzed coupling reactions with isocyanoacetate esters to synthesize indole (B1671886) derivatives.

Table 1: Overview of Common Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R-M) | Key Features |

|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Tolerant to many functional groups; reagents are often stable and non-toxic. youtube.com |

| Negishi Coupling | Organozinc (R-Zn-X) | Highly reactive; allows for the coupling of less reactive chlorides. cem.com |

| Stille Coupling | Organotin (R-SnR'₃) | Tolerant to a wide range of functional groups, but tin reagents are toxic. youtube.com |

| Heck Coupling | Alkene | Forms a C-C bond between an aryl halide and an alkene. youtube.comcem.com |

Comprehensive Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic pathways. This includes both its formation via bromination and its subsequent transformations.

Stepwise Mechanisms in Bromination Reactions (General context for dibromoaromatics)

The synthesis of this compound from 5-methoxybenzaldehyde occurs via electrophilic aromatic substitution (EAS). The bromination of an activated aromatic ring typically proceeds through a stepwise mechanism involving a cationic intermediate. nih.gov

Mechanism of Electrophilic Aromatic Bromination:

Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂) to create a more potent electrophile, which reacts as if it were Br⁺. openstax.org

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring attacks the electrophilic bromine atom. libretexts.org This is the slow, rate-determining step and leads to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed.

Deprotonation and Aromatization: In a fast subsequent step, a base (such as FeBr₄⁻) removes a proton from the carbon atom that now bears the bromine atom, restoring the stable aromatic ring and yielding the brominated product. libretexts.orgyoutube.com

In the case of 5-methoxybenzaldehyde, the directing effects of the substituents determine the positions of bromination. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The aldehyde group (-CHO) is a deactivating group and is meta-directing. The powerful activating effect of the methoxy group dominates, directing the incoming bromine electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The aldehyde group at position 1 deactivates the ring, but the positions ortho and para to the methoxy group remain the most nucleophilic, leading to the formation of the 2,4-dibromo product.

Reaction Pathway Elucidation via Computational Methods

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides invaluable insights into reaction mechanisms that are often difficult to obtain through experiments alone. nih.gov For reactions involving substituted benzaldehydes, computational studies can be used to:

Analyze Reaction Intermediates: The stability of intermediates, such as the arenium ion in electrophilic bromination, can be calculated. By comparing the energies of different possible arenium ions, the regioselectivity of the reaction can be predicted and rationalized. nih.gov For example, calculations can confirm that the intermediates leading to 2- and 4-bromination are more stable than those for other positions.

Determine Transition State Structures: Computational methods can map the entire reaction pathway, including the transition states, providing a detailed picture of the energy profile of the reaction. This helps in understanding the kinetics and thermodynamics of the process.

Predict Molecular Properties: Properties such as charge distribution, bond energies, and spectroscopic data can be calculated to support experimental findings. The predicted collision cross section for this compound, for instance, is a computationally derived value that aids in its analytical characterization. uni.lu

These theoretical calculations complement experimental results, offering a deeper, quantitative understanding of the inherent positional selectivity and reactivity of complex molecules like this compound. nih.gov

Applications of 2,4 Dibromo 5 Methoxybenzaldehyde As a Synthetic Intermediate

Utilization in Complex Organic Scaffold Construction

Precursor for β-Amino Alcohols

Information not available in the search results.

Intermediate in the Formation of Acetonitrile (B52724) Derivatives

Information not available in the search results.

Application in the Synthesis of Quinolone Nuclei

Information not available in the search results.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 5 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of 2,4-Dibromo-5-methoxybenzaldehyde is expected to show distinct signals corresponding to the different types of protons in the molecule: the aldehydic proton, the aromatic protons, and the methoxy (B1213986) protons.

Based on the substitution pattern—two bromine atoms and a methoxy group on the benzene (B151609) ring—two isolated aromatic protons are expected. Their chemical shifts are influenced by the electronic effects of the surrounding substituents. The aldehyde group (-CHO) is strongly deshielding, causing the aldehydic proton to appear far downfield. The methoxy group (-OCH₃) protons are shielded and appear as a sharp singlet.

The expected signals and their characteristics are as follows:

Aldehydic Proton (H-C=O): A singlet is anticipated in the highly deshielded region of the spectrum, typically around δ 9.5-10.5 ppm. For instance, the aldehydic proton in 3-methoxybenzaldehyde (B106831) appears at δ 9.98 ppm. rsc.org

Aromatic Protons (Ar-H): Two singlets are expected for the two non-equivalent protons on the aromatic ring. The proton at the C-3 position is adjacent to two bromine atoms, while the proton at the C-6 position is flanked by the methoxy and aldehyde groups. These electronic environments will result in distinct chemical shifts, likely in the range of δ 7.0-8.0 ppm.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected. This signal typically appears in the range of δ 3.8-4.0 ppm. The methoxy protons in 3-methoxybenzaldehyde, for example, resonate at δ 3.82 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.5 - 10.5 | Singlet | 1H |

| Aromatic H | 7.0 - 8.0 | Two Singlets | 1H each |

| Methoxy H | 3.8 - 4.0 | Singlet | 3H |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substituted benzaldehydes.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the benzene ring, the aldehydic carbon, and the methoxy carbon.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

Aldehydic Carbon (-CHO): The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear at a significant downfield shift, typically in the range of δ 185-195 ppm. For comparison, the aldehydic carbon in 3-methoxybenzaldehyde is observed at δ 193.0 ppm. rsc.org

Aromatic Carbons (Ar-C): Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the methoxy group (C-5) will be shifted downfield due to the oxygen atom's deshielding effect (around δ 155-160 ppm). The carbons bonded to the bromine atoms (C-2 and C-4) will be shifted to a lesser extent, typically appearing in the δ 110-125 ppm range. The remaining aromatic carbons (C-1, C-3, C-6) will have shifts determined by the combined electronic effects of all substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to produce a signal in the shielded region of the spectrum, typically around δ 55-60 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C (C=O) | 185 - 195 |

| Aromatic C-O (C-5) | 155 - 160 |

| Aromatic C-Br (C-2, C-4) | 110 - 125 |

| Aromatic C-H & C-CHO (C-1, C-3, C-6) | 115 - 140 |

| Methoxy C (-OCH₃) | 55 - 60 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and substituted benzaldehydes.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify scalar couplings between protons. However, in this compound, since the two aromatic protons are expected to be singlets with no adjacent protons to couple with, no cross-peaks would be observed between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals on the ring. It would also connect the methoxy proton signal to the methoxy carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and substituted aromatic components.

The key diagnostic peaks would be:

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde. spectrabase.com

C-H Stretch (Aldehyde): The C-H bond of the aldehyde group typically shows one or two weak to medium bands in the region of 2720-2820 cm⁻¹.

C-H Stretch (Aromatic): Absorption due to the C-H stretching of the aromatic ring is expected just above 3000 cm⁻¹.

C-O Stretch (Ether): An asymmetrical stretching band for the aryl-alkyl ether linkage (Ar-O-CH₃) is anticipated in the range of 1200-1275 cm⁻¹, and a symmetrical stretch is expected around 1020-1075 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibrations occur in the fingerprint region, typically between 500 and 650 cm⁻¹. spectrabase.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | 2720 - 2820 | Weak-Medium |

| Aromatic | C-H Stretch | > 3000 | Medium-Weak |

| Ether (Aryl-Alkyl) | C-O Asymmetric Stretch | 1200 - 1275 | Strong |

| Ether (Aryl-Alkyl) | C-O Symmetric Stretch | 1020 - 1075 | Medium |

| Bromoalkane | C-Br Stretch | 500 - 650 | Medium-Strong |

Note: These are characteristic frequency ranges for the specified functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. The molecular formula of this compound is C₈H₆Br₂O₂. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in a characteristic isotopic pattern for the molecular ion and its adducts, appearing as a triplet of peaks (M, M+2, M+4) with a distinctive intensity ratio.

Predicted ESI-MS data shows the expected m/z values for various adducts, which would be used to confirm the molecular mass of the compound. uni.lu

Table 4: Predicted ESI-MS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 292.88072 |

| [M+Na]⁺ | 314.86266 |

| [M+K]⁺ | 330.83660 |

| [M+NH₄]⁺ | 309.90726 |

Source: PubChemLite, Predicted Collision Cross Section data. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of this compound, GC separates the compound from other components of a mixture based on its volatility and interaction with the chromatographic column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and confirmation.

A hypothetical fragmentation pattern based on the principles observed in the mass spectrometry of similar compounds is presented below. docbrown.info The mass-to-charge ratios (m/z) of the most prominent peaks are key identifiers. docbrown.info For instance, the mass spectrum of benzaldehyde (B42025) is characterized by its molecular ion peak and a significant peak corresponding to the loss of a hydrogen atom. docbrown.info In the case of substituted benzaldehydes, fragmentation is influenced by the nature and position of the substituents. ojp.gov

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Postulated Structure |

| [M]⁺ | 294/296/298 | Intact ionized molecule with isotopic bromine distribution |

| [M-H]⁺ | 293/295/297 | Loss of a hydrogen atom from the aldehyde group |

| [M-CHO]⁺ | 265/267/269 | Loss of the formyl group |

| [M-Br]⁺ | 215/217 | Loss of a bromine atom |

| [C₇H₄BrO₂]⁺ | 215/217 | Loss of a bromine and a hydrogen atom |

Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for bromine-containing fragments, with relative intensities corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Diffraction Analysis (Applicable to related brominated benzaldehydes and derivatives)

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related substituted and brominated benzaldehydes provides valuable insight into the expected structural features. iucr.orgresearchgate.net The solid-state conformation, including the planarity of the benzene ring and the orientation of the aldehyde and methoxy groups, as well as intermolecular interactions, can be elucidated through these studies.

Crystallographic studies on various substituted benzaldehydes have revealed common structural motifs and the influence of substituents on crystal packing. iucr.orgnih.gov For example, studies on ortho-substituted benzaldehydes have provided detailed information on their crystal data. iucr.org The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction analysis.

Table 2: Crystallographic Data for Representative Substituted Benzaldehydes

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| o-Formyl phenyl tellurenyl bromide | Monoclinic | P2₁/c | a = 12.253 Å, b = 5.839 Å, c = 11.706 Å, β = 102.48° | iucr.org |

| o-Formyl phenyl selenyl bromide | Orthorhombic | Pc2₁n | a = 15.632 Å, b = 4.582 Å, c = 11.084 Å | iucr.org |

| 4-(4-methoxyphenoxy)benzaldehyde | Monoclinic | P2₁/c | a = 11.838 Å, b = 5.885 Å, c = 16.353 Å, β = 109.49° | nih.gov |

The data from related structures suggest that this compound would likely crystallize in a common space group, with its crystal packing influenced by a combination of van der Waals forces and potentially weaker C-H···O hydrogen bonds involving the aldehyde and methoxy oxygen atoms. The presence of the bulky bromine atoms would also play a significant role in determining the packing arrangement.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules like 2,4-Dibromo-5-methoxybenzaldehyde. nih.gov This method is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. researchgate.netresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in theoretical studies involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. researchgate.net For benzaldehyde (B42025) derivatives, this process typically involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net The optimization provides key structural parameters, including bond lengths and bond angles. While specific experimental data for this compound is not detailed in the provided search results, the optimized geometry would be expected to show the characteristic planarity of the benzene (B151609) ring with the attached aldehyde and methoxy (B1213986) groups.

Electronic structure analysis follows the geometry optimization. This analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its properties and reactivity. nih.gov

Table 1: Key Molecular Properties of Benzaldehyde Derivatives This table outlines typical properties that are determined through DFT calculations for benzaldehyde-related compounds.

| Property | Description | Relevance |

| Molecular Formula | The types and numbers of atoms in a molecule. For the target compound, it is C₈H₆Br₂O₂. uni.lu | Fundamental identification of the compound. |

| Molecular Weight | The mass of one mole of the substance. | Essential for stoichiometric calculations. |

| Optimized Geometry | The 3D arrangement of atoms with the lowest energy. | Determines the molecule's shape and steric properties. |

| Electronic Energy | The total energy of the molecule's electrons in the optimized geometry. | A key output of DFT calculations, indicating stability. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular forces and solubility. researchgate.net |

Prediction of Reactivity via Frontier Molecular Orbital Analysis (e.g., LUMO distribution)

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. researchgate.net The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its ability to accept an electron. researchgate.netmdpi.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com The distribution of the LUMO is particularly important as it indicates the likely sites for nucleophilic attack. For this compound, the LUMO is expected to be distributed over the aldehyde group and the aromatic ring, making these areas susceptible to attack by electron-rich species.

Table 2: Frontier Molecular Orbitals and Reactivity Descriptors This table explains the significance of FMOs and related chemical descriptors that can be calculated.

| Parameter | Formula | Description | Chemical Insight |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates electron-donating ability. researchgate.netresearchgate.net |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates electron-accepting ability. researchgate.netresearchgate.net |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | The energy difference between the LUMO and HOMO. | A small gap suggests high chemical reactivity and polarizability. mdpi.comresearchgate.net |

| Electronegativity (χ) | (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. | High values indicate a good electrophile. mdpi.comresearchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to change in electron distribution. | A large HOMO-LUMO gap implies a hard molecule. mdpi.comresearchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. | A good nucleophile is characterized by a lower value of μ. mdpi.comresearchgate.net |

Analysis of Atomic Charge Assignments

The distribution of electron density in a molecule can be quantified by assigning partial charges to each atom. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate these atomic charges. researchgate.net This analysis reveals the electrostatic potential of the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a site for electrophilic attack, while the carbonyl carbon would carry a partial positive charge, making it a site for nucleophilic attack. The bromine and methoxy substituents also influence the charge distribution on the aromatic ring.

Simulation of Solvent Effects using Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent without explicitly modeling individual solvent molecules. nih.gov These models represent the solvent as a continuous medium with a specific dielectric constant. By performing DFT calculations within this simulated solvent environment, it is possible to predict changes in molecular geometry, electronic spectra (like UV-Visible absorbance), and other properties. nih.govresearchgate.net For instance, the electronic absorption wavelength of a molecule can shift depending on the polarity of the solvent, which can be effectively studied using these models. nih.gov

Mechanistic Insights from Theoretical Calculations

Theoretical calculations are invaluable for elucidating reaction mechanisms, identifying transition states, and determining reaction energy barriers. uc.pt By mapping the potential energy surface of a reaction, DFT can be used to model the transformation of reactants to products through a specific pathway. researchgate.netmdpi.com For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring, computational studies can provide detailed information about the geometry of the transition state and the activation energy required for the reaction to proceed. This insight is crucial for understanding the kinetics and thermodynamics of chemical processes involving the title compound. For example, periodic DFT calculations have been successfully used to assess the dynamics of related methoxybenzaldehyde derivatives in the solid state. uc.pt

Future Perspectives in 2,4 Dibromo 5 Methoxybenzaldehyde Research

Innovations in Environmentally Benign Synthetic Methods

The future synthesis of 2,4-Dibromo-5-methoxybenzaldehyde is expected to align with the principles of green chemistry, moving away from traditional methods that often involve hazardous reagents and generate significant waste. Key areas of innovation will likely focus on minimizing environmental impact while maximizing efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.govscispace.com Future research could focus on developing a microwave-assisted protocol for the bromination and formylation of a suitable precursor to yield this compound. This approach would likely reduce the need for harsh reaction conditions and prolonged heating, thereby lowering energy consumption. researchgate.netresearchgate.net

Solvent-Free Synthesis: The elimination of volatile organic solvents is a primary goal of green chemistry. arkat-usa.org Investigating solid-state or melt-phase reactions for the synthesis of this compound could significantly reduce solvent waste. academie-sciences.frresearchgate.net Such solvent-free methods, potentially coupled with microwave assistance, could offer a cleaner and more atom-economical synthetic route.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. beilstein-journals.orgnih.govillinois.edu The development of a continuous flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate easier scale-up. vapourtec.comacs.org This technology is particularly well-suited for reactions involving highly reactive reagents, offering precise control over reaction parameters.

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations represents a frontier in green synthesis. scielo.org.mxnih.gov Future research could explore the potential of halogenases and other enzymes for the selective bromination of a methoxybenzaldehyde precursor. researchgate.net Biocatalytic methods operate under mild conditions and are highly selective, offering a sustainable alternative to conventional chemical synthesis.

| Synthetic Method | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Solvent-Free Synthesis | Minimized solvent waste, improved atom economy. |

| Flow Chemistry | Enhanced safety, better process control, easier scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of Diverse Chemical Transformations

The functional groups present in this compound provide multiple avenues for diverse chemical transformations, enabling the synthesis of a wide array of novel compounds with potentially interesting properties.

Cross-Coupling Reactions: The two bromine atoms on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. sigmaaldrich.commdpi.comnih.gov Future studies will likely focus on the selective functionalization of one or both bromine atoms to introduce new aryl, alkyl, or alkynyl substituents. researchgate.netorganic-chemistry.orgorganic-chemistry.org This would allow for the creation of a library of derivatives with tailored electronic and steric properties.

C-H Activation: Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical approach to creating complex molecules. beilstein-journals.orgscielo.brtcichemicals.com Research into the selective C-H activation of the available position on the benzene (B151609) ring of this compound could lead to the introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.netwikipedia.org

Derivatization of the Aldehyde Group: The aldehyde functionality is a versatile starting point for a multitude of chemical transformations. Future work will undoubtedly involve its conversion into other functional groups, such as alcohols, carboxylic acids, imines, and oximes. These transformations would further expand the chemical space accessible from this starting material.

Synthesis of Heterocyclic Compounds: The aldehyde group can participate in condensation reactions with various nucleophiles to form heterocyclic structures. Future research could explore the use of this compound in multicomponent reactions to construct novel and complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.

| Transformation Type | Potential Products |

| Cross-Coupling Reactions | Biaryls, substituted styrenes, and alkynyl arenes. |

| C-H Activation | Further functionalized aromatic rings. |

| Aldehyde Derivatization | Alcohols, carboxylic acids, imines, oximes. |

| Heterocycle Synthesis | Quinolines, pyrimidines, and other nitrogen-containing heterocycles. |

Catalytic Advancements for Enhanced Selectivity

Achieving high selectivity in the functionalization of a multi-substituted molecule like this compound is a significant challenge. Future research will likely focus on the development and application of advanced catalytic systems to control the regioselectivity of its reactions.

Palladium Catalysis: Palladium complexes are workhorses in cross-coupling chemistry. mdpi.comresearchgate.net Future advancements may involve the design of new ligands that can precisely control the reactivity of the two bromine atoms, enabling selective mono- or di-functionalization. nih.gov The development of catalysts that can differentiate between the electronically distinct C-Br bonds will be a key area of investigation.

Ruthenium and Rhodium Catalysis: Ruthenium and rhodium catalysts have shown great promise in directing C-H activation reactions. tcichemicals.com The application of these catalysts to this compound could enable the selective functionalization of the C-H bond at the 6-position, guided by the existing substituents.

Gold Catalysis: Gold catalysis has emerged as a powerful tool for a variety of organic transformations, including the activation of alkynes and C-H functionalization. rsc.orgresearchgate.net Exploring the use of gold catalysts for novel transformations of this compound could lead to the discovery of unique reactivity patterns.

Photocatalysis: Visible-light photocatalysis has gained prominence as a mild and sustainable method for promoting a wide range of chemical reactions. beilstein-journals.org Future research could investigate the use of photoredox catalysis to enable novel transformations of this compound, such as radical-mediated C-H functionalization or cross-coupling reactions under mild conditions.

| Catalyst Type | Potential Application for Selectivity |

| Palladium | Selective mono- vs. di-functionalization of C-Br bonds. |

| Ruthenium/Rhodium | Regioselective C-H activation. |

| Gold | Novel bond activations and skeletal rearrangements. |

| Photocatalysts | Radical-mediated transformations under mild conditions. |

Potential in Advanced Material Precursors

The unique combination of functional groups in this compound makes it an attractive candidate as a precursor for the synthesis of advanced materials with tailored properties.

Polymer Synthesis: The aldehyde and bromo functionalities can be utilized in polymerization reactions. For example, the aldehyde group can undergo polycondensation reactions, while the bromine atoms can be used as sites for cross-linking or for post-polymerization modification. Future research could explore the incorporation of this molecule into polyesters, polyimines, or other polymer backbones to impart specific properties such as flame retardancy (due to the bromine content) or altered electronic characteristics.

Functional Dyes and Pigments: The extended conjugation that can be achieved through derivatization of the aldehyde and bromo groups suggests that this compound could serve as a core structure for the development of novel dyes and pigments. The electronic properties, and therefore the color, could be fine-tuned by the choice of substituents introduced through cross-coupling reactions.

Organic Electronics: Substituted aromatic compounds are key components in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to systematically modify the structure of this compound through the transformations described above could allow for the synthesis of new materials with tailored HOMO/LUMO levels and charge transport properties.

Ligands for Coordination Chemistry: Derivatization of the aldehyde group to form Schiff bases or other chelating moieties could lead to the synthesis of novel ligands. The electronic and steric properties of these ligands could be modulated by the bromine and methoxy (B1213986) substituents, making them of interest for applications in catalysis and coordination chemistry.

| Material Class | Potential Role of this compound |

| Polymers | Monomer for polyesters, polyimines; cross-linking agent. |

| Dyes and Pigments | Core scaffold for chromophores. |

| Organic Electronics | Building block for organic semiconductors. |

| Coordination Complexes | Precursor to novel ligands. |

常见问题

Basic: What are the standard synthetic routes for 2,4-Dibromo-5-methoxybenzaldehyde, and how can their efficiency be optimized?

Answer:

The synthesis typically involves bromination of 5-methoxybenzaldehyde precursors. A common approach is refluxing with bromine in glacial acetic acid, followed by purification via recrystallization or column chromatography . For example, a modified procedure from triazole derivatives involves refluxing substituted benzaldehydes with brominating agents under acidic conditions, yielding ~60-75% purity. Efficiency can be enhanced by optimizing reaction time, stoichiometry (e.g., 1:2 molar ratio for aldehyde-to-bromine), and temperature control (70-80°C). Post-synthesis characterization via HPLC (purity >95%) and mass spectrometry ensures quality .

Advanced: How can researchers resolve discrepancies between NMR data and X-ray crystallographic results for this compound?

Answer:

Conflicting data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To address this:

- Perform DFT calculations to predict NMR chemical shifts and compare with experimental values.

- Use SHELXL for high-resolution crystallographic refinement to confirm bond lengths and angles, especially around the aldehyde and bromine substituents .

- Analyze solvent effects (e.g., DMSO vs. CDCl₃) on NMR shifts. Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and MS further validates structural assignments .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aldehyde proton at ~10.2 ppm).

- FT-IR : Identification of aldehyde (C=O) and methoxy (C-O) functional groups.

- Mass Spectrometry (EI/ESI) : Molecular ion peaks ([M+H]+) and isotopic patterns (due to bromine) for molecular weight confirmation.

- X-ray Diffraction : Definitive structural elucidation, particularly for regiochemical confirmation of bromine positions .

Advanced: What strategies mitigate challenges in regioselective bromination of 5-methoxybenzaldehyde derivatives?

Answer:

The methoxy group directs bromination to ortho and para positions, but competing reactions can occur. Strategies include:

- Protective Group Chemistry : Temporarily block reactive sites (e.g., acetylation of hydroxyl groups in precursors).

- Directed Ortho-Metalation : Use lithiation to position bromine selectively .

- Catalytic Control : Employ Lewis acids (e.g., FeBr₃) to enhance selectivity. Monitor via TLC and adjust bromine equivalents (1.5–2.0 equiv.) to minimize over-bromination .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent aldehyde oxidation and bromine loss.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact (irritation risk) and static discharge .

- Stability Monitoring : Periodic HPLC analysis detects degradation (e.g., de-bromination or aldehyde oxidation).

Advanced: How can computational models predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electron-withdrawing effect activates bromine for Suzuki-Miyaura couplings .

- QSAR/QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates. Validate with experimental kinetic data (e.g., monitoring Pd-catalyzed coupling efficiency) .

- Transition State Analysis : Simulate intermediates in SNAr (nucleophilic aromatic substitution) reactions to optimize catalyst choice (e.g., Pd(PPh₃)₄ vs. CuI) .

Basic: How is the purity of this compound quantified, and what thresholds are acceptable for research use?

Answer:

- HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Acceptable purity is ≥95% for most synthetic applications.

- Melting Point : Compare observed mp (e.g., 120–123°C) with literature values to detect impurities.

- Elemental Analysis : Confirm C, H, Br, and O percentages within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the compound’s behavior in photochemical reactions?

Answer:

- The bromine atoms and methoxy group influence UV absorption (λmax ~280 nm). Time-resolved spectroscopy can track photo-induced radical formation (e.g., C-Br bond cleavage).

- EPR Studies : Detect bromine-centered radicals under UV light.

- Computational Modeling : TD-DFT predicts excited-state behavior, guiding the design of photostable derivatives .

Basic: What solvents are optimal for recrystallizing this compound?

Answer:

- Ethanol/Water Mixtures : Achieve high recovery (>80%) with slow cooling.

- Diethyl Ether : Suitable for small-scale purification (low solubility at RT).

- Chlorinated Solvents (DCM) : Avoid due to potential halogen exchange .

Advanced: How can researchers address low yields in multi-step syntheses involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。